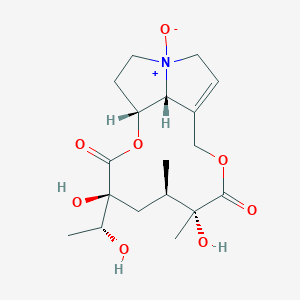
jacoline N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jacoline N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species, particularly those in the genus Senecio. These compounds are known for their hepatotoxic and carcinogenic properties. This compound is the N-oxide derivative of jacoline, where the tertiary amino function has been oxidized to the corresponding N-oxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides, including jacoline N-oxide, typically involves the oxidation of tertiary amines. Common reagents for this oxidation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, and sodium perborate in acetic acid . These reactions are generally carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of N-oxides often employs continuous flow processes using packed-bed microreactors. This method is safer, greener, and more efficient compared to traditional batch reactors. For example, the use of TS-1 in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce various pyridine N-oxides in very good yields .
Analyse Chemischer Reaktionen
Types of Reactions
Jacoline N-oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of tertiary amines to N-oxides.
Reduction: Reduction of N-oxides back to their corresponding amines.
Substitution: N-oxides can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, sodium perborate in acetic acid.
Reduction: Various reducing agents, including hydrogenation catalysts.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include the corresponding amines (from reduction) and substituted N-oxides (from nucleophilic substitution).
Wissenschaftliche Forschungsanwendungen
Jacoline N-oxide and other pyrrolizidine alkaloids have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in plant defense mechanisms against herbivores.
Wirkmechanismus
Jacoline N-oxide exerts its effects through several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Jacoline N-oxide is similar to other pyrrolizidine alkaloids, such as senecionine and jacobine. it is unique in its specific structure and the presence of the N-oxide functional group, which imparts different chemical properties and reactivity . Other similar compounds include:
- Senecionine N-oxide
- Jacobine N-oxide
- Retronecine N-oxide
These compounds share similar toxicological profiles but differ in their specific chemical structures and biological activities.
Eigenschaften
Molekularformel |
C18H27NO8 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(1R,4S,6R,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H27NO8/c1-10-8-18(24,11(2)20)16(22)27-13-5-7-19(25)6-4-12(14(13)19)9-26-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18+,19?/m1/s1 |
InChI-Schlüssel |
GIQXQZKTWHFVAB-YVLLADMLSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@](C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)[C@]1(C)O)[O-])([C@@H](C)O)O |
Kanonische SMILES |
CC1CC(C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C1(C)O)[O-])(C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
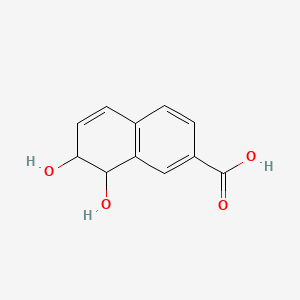
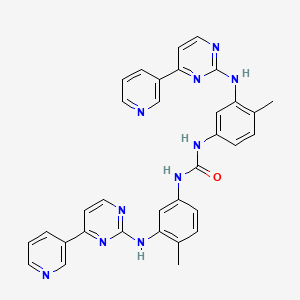
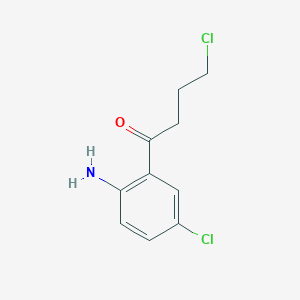
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
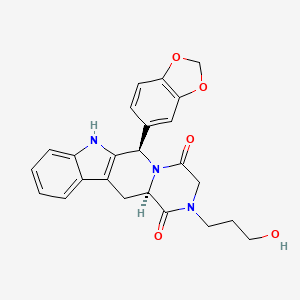
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
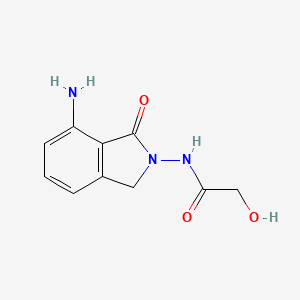
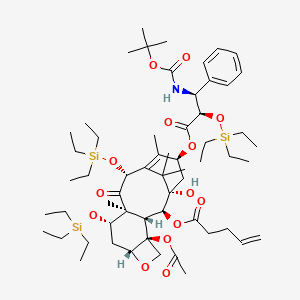
![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
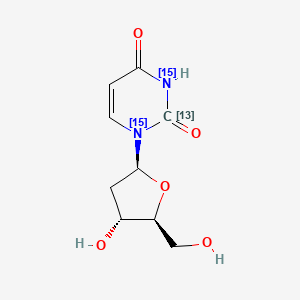
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)
